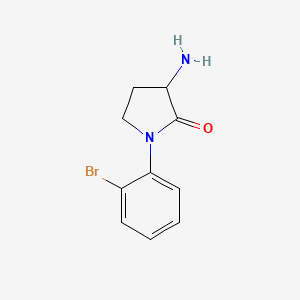

3-Amino-1-(2-bromophenyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

3-amino-1-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCINPBTAYWVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and bromophenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Applications De Recherche Scientifique

3-Amino-1-(2-bromophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-Amino-1-(2-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenylpyrrolidin-2-one Derivatives

The following table compares 3-amino-1-(2-bromophenyl)pyrrolidin-2-one with analogs bearing different substituents on the phenyl ring or pyrrolidinone core:

Key Observations:

- Lipophilicity : The bromophenyl derivative exhibits higher logP values compared to fluorophenyl analogs, suggesting improved membrane permeability but possible challenges in aqueous solubility .

- Safety Profiles : Substitution at the phenyl ring significantly impacts toxicity. For example, pyrrolidin-2,5-dione analogs show reduced safety margins compared to pyrrolidin-2-one derivatives .

Heterocyclic Hybrids

Compounds combining pyrrolidin-2-one with other heterocycles exhibit distinct properties:

- Pyridinone analogs: 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8) highlights the role of ring size and halogen placement in modulating bioactivity .

Activité Biologique

3-Amino-1-(2-bromophenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1248373-19-4

Molecular Formula: C11H12BrN3O

Molecular Weight: 284.14 g/mol

The compound features a pyrrolidine ring substituted with an amino group and a bromophenyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit bacterial biofilm formation, which is crucial in treating infections caused by biofilm-forming pathogens . The exact mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored extensively. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, some pyrrolidine derivatives have demonstrated cytotoxic effects on M-Hela tumor cell lines, showing activity that surpasses reference drugs like tamoxifen .

In vivo studies have also reported increased survival rates in animal models treated with pyrrolidine derivatives, indicating their potential as effective anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses and cancer progression.

- Cell Cycle Modulation: Some studies report that pyrrolidine derivatives can cause cell cycle arrest in the G2/M phase, leading to decreased proliferation of cancer cells .

- Signal Transduction Interference: The compound may interact with various signaling pathways, modulating cellular responses to external stimuli and influencing gene expression related to growth and apoptosis.

Case Study: Anticancer Activity Evaluation

A study evaluated the effects of this compound on HeLa cells. The compound was administered at varying concentrations, leading to significant G2/M phase arrest and apoptosis induction. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer agent.

| Concentration (μM) | % Apoptotic Cells |

|---|---|

| 0.125 | 15 |

| 0.25 | 30 |

| 0.5 | 60 |

This data underscores the effectiveness of the compound in inducing apoptosis at low concentrations.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, a series of pyrrolidine derivatives were tested against various bacterial strains. The results indicated that compounds with similar structural characteristics effectively inhibited biofilm formation, suggesting that this compound could possess similar antimicrobial properties.

Q & A

Q. What are the standard synthetic protocols for 3-amino-1-(2-bromophenyl)pyrrolidin-2-one, and how do substituent positions influence reaction pathways?

The synthesis of pyrrolidinone derivatives typically involves cyclization and amination steps. For this compound, a plausible route includes:

Formation of a pyrrolidinone backbone : Cyclization of a precursor (e.g., a bromophenyl-substituted amine) under acidic or catalytic conditions.

Amination : Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination.

Substituent positions (e.g., bromine at the 2-position on the phenyl ring) influence steric and electronic effects, altering reaction kinetics and regioselectivity. For example, bromine’s electron-withdrawing nature may slow amination compared to fluorine analogs .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : and NMR confirm the pyrrolidinone ring structure, bromophenyl substitution, and amino group placement. For instance, the carbonyl (C=O) resonance typically appears at ~170–180 ppm in NMR .

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for handling bromine’s high electron density and anisotropic displacement parameters .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays. The bromophenyl group may enhance lipophilicity, improving membrane permeability compared to non-halogenated analogs .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) to evaluate halogen effects on target binding .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., enantiomer resolution) be resolved for this compound?

- Flack parameter analysis : Use SHELXL to refine chiral centers. For near-centrosymmetric structures, the Flack parameter (η) may yield false chirality indications; alternative parameters (e.g., x) based on twin components improve reliability .

- Validation with complementary techniques : Compare X-ray results with circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm enantiopurity .

Q. What strategies address contradictions in biological activity data across halogenated analogs?

- Quantitative SAR (QSAR) modeling : Incorporate electronic (Hammett σ) and steric (Taft Es) parameters to rationalize differences. For example, bromine’s larger size may hinder binding in sterically constrained pockets compared to fluorine .

- Meta-analysis of assay conditions : Control variables like solvent polarity (logP) and pH, which affect protonation states of the amino group .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding poses. The bromophenyl group’s hydrophobic surface area may favor interactions with aromatic residues (e.g., Phe, Tyr).

- Collision Cross-Section (CCS) predictions : Match experimental CCS values (from ion mobility spectrometry) with in silico models to validate 3D conformations. For example, adducts like [M+H]+ show CCS values ~156 Ų .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without industrial resources?

- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amination. Lower catalyst loadings (<5 mol%) reduce costs while maintaining efficiency .

- Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability compared to traditional THF or DMF .

Q. What experimental designs mitigate the lack of ecotoxicological data for this compound?

- Read-across approaches : Use data from structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) to estimate toxicity. Fluorine analogs often show higher biodegradability than brominated ones .

- Microtox assays : Perform acute toxicity tests on Vibrio fischeri to estimate EC₅₀ values, providing preliminary environmental risk assessments .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.